3a-Epiburchellin

Beschreibung

Structure

3D Structure

Eigenschaften

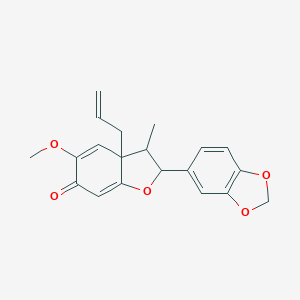

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLJFAQVSWXZEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959203 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112156-46-4, 38276-59-4 |

Source

|

| Record name | 2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-2-propen-1-yl-6(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112156-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Burchellin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038276594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Burchellin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of 3a-Epiburchellin?

For Researchers, Scientists, and Drug Development Professionals

Abstract

3a-Epiburchellin is a naturally occurring neolignan, a class of secondary metabolites found in various plant species. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and current understanding of this compound. While specific experimental protocols for the synthesis and isolation of this compound are not extensively detailed in publicly available literature, this document outlines general methodologies for the manipulation of related neolignan compounds. Furthermore, this guide addresses the current knowledge gap regarding the specific biological activities and associated signaling pathways of this compound, highlighting areas for future research and drug discovery initiatives.

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 155551-61-4 | Proactive Molecular Research |

| Molecular Formula | C₂₀H₂₀O₅ | - |

| Molecular Weight | 340.37 g/mol | - |

Note: Data for this table is limited due to the scarcity of public information on this specific compound.

Spectroscopic Data

A thorough search of scientific databases did not yield specific 1H or 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. This information is critical for the unambiguous confirmation of its chemical structure and for quality control in synthetic and isolation processes. Researchers investigating this compound would need to perform their own NMR analysis upon successful isolation or synthesis.

Experimental Protocols

Detailed experimental protocols for the isolation of this compound from a specific natural source or its total synthesis have not been published. However, general methodologies employed for the isolation and synthesis of benzofuranoid neolignans can be adapted for this purpose.

General Isolation Protocol for Neolignans from Plant Material

The isolation of neolignans typically involves the extraction of dried and powdered plant material with organic solvents of increasing polarity, followed by chromatographic separation.

Workflow for Neolignan Isolation

Caption: General workflow for the isolation of neolignans.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., from the Burchellia genus) is sequentially extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

-

Fractionation: The resulting crude extracts are subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is used to separate the mixture into fractions.

-

Purification: Fractions containing compounds with similar retention factors on Thin Layer Chromatography (TLC) are pooled and further purified using techniques such as preparative TLC, High-Performance Liquid Chromatography (HPLC), or crystallization to yield the pure neolignan.

General Synthetic Approach for Benzofuranoid Neolignans

The synthesis of the benzofuran core of neolignans can be achieved through various organic reactions. A common strategy involves the coupling of phenolic precursors.

Conceptual Synthetic Pathway

Caption: A conceptual pathway for the synthesis of benzofuranoid neolignans.

Methodology:

-

Precursor Synthesis: The synthesis begins with the preparation of appropriately substituted phenolic starting materials.

-

Coupling Reaction: These precursors are then coupled using methods such as oxidative coupling or transition-metal-catalyzed cross-coupling reactions to form a key biaryl intermediate.

-

Cyclization: The intermediate undergoes an intramolecular cyclization reaction to form the characteristic benzofuran ring system.

-

Functional Group Manipulation: Subsequent steps involve the modification of functional groups to install the desired substituents and stereochemistry of the target neolignan, this compound.

Biological Activity and Signaling Pathways

There is a significant lack of information in the scientific literature regarding the specific biological activities of this compound. However, the broader class of neolignans has been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. The benzofuran scaffold, present in this compound, is a known pharmacophore found in many biologically active compounds.

Given the absence of specific data for this compound, no signaling pathway diagrams can be constructed at this time. Research into the biological effects of this compound would be a valuable contribution to the field of natural product chemistry and drug discovery.

Conclusion and Future Directions

This compound remains a poorly characterized natural product with potential for further scientific investigation. The primary challenges for researchers are the definitive elucidation of its stereochemistry, the acquisition of comprehensive spectroscopic data, and the exploration of its biological activities. Future research should focus on:

-

Isolation and Structural Elucidation: Isolation of this compound from a natural source, such as plants from the Burchellia genus, followed by complete structural characterization using 1D and 2D NMR spectroscopy and X-ray crystallography.

-

Total Synthesis: Development of a stereoselective total synthesis to confirm the proposed structure and provide a renewable source of the compound for biological studies.

-

Biological Screening: Comprehensive screening of this compound for a range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.

-

Mechanism of Action Studies: If biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action and identify the cellular signaling pathways involved.

The exploration of novel natural products like this compound holds promise for the discovery of new therapeutic agents. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing neolignan.

Unveiling 3a-Epiburchellin: A Technical Guide to its Discovery and Origins

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and synthesis of 3a-Epiburchellin, a neolignan natural product. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental protocols and quantitative data associated with this compound, offering a foundational resource for further investigation and application.

Introduction

This compound is a stereoisomer of Burchellin, a neolignan belonging to the 2,5-diaryl-3-methyl-4-propyltetrahydrofuran class. The core structure of these compounds, characterized by a rare arrangement of three contiguous stereogenic centers, has garnered interest within the scientific community. While Burchellin was first isolated from Aniba burchellii, this compound's discovery is linked to both its natural source and its creation through biomimetic synthesis.

Discovery and Origin

The initial identification of the structural framework of this compound is detailed in a seminal 1977 publication in the Journal of the American Chemical Society. This work focused on the biomimetic synthesis of several neolignans, including this compound.

Subsequent information from chemical suppliers has indicated that this compound can be found in the herbs of Ocotea cymbarum, a plant belonging to the Lauraceae family. This family is a rich source of various neolignans. Therefore, this compound is considered to have both a natural origin and can be obtained through synthetic routes.

Table 1: Key Milestones in the Discovery of this compound

| Milestone | Description | Reference |

| 1977 | First reported biomimetic synthesis and structural elucidation. | Journal of the American Chemical Society, 99(24), 8073–8075 |

| - | Identification as a natural product from Ocotea cymbarum. | Commercial Supplier Data |

Experimental Protocols

The primary method for obtaining this compound, as detailed in the literature, is through a biomimetic synthesis approach. This involves the oxidative coupling of propenyl- and allyl-phenols.

Biomimetic Synthesis of this compound

The synthesis of this compound was achieved as part of a broader study on the biomimetic synthesis of neolignans. The general workflow for this type of synthesis is outlined below.

Caption: General workflow for the biomimetic synthesis of this compound.

Detailed Steps:

The synthesis involves the reaction of a propenylphenol and an allylphenol in the presence of an oxidizing agent. This process mimics the natural biosynthetic pathways of neolignans. The resulting reaction produces a mixture of stereoisomers, from which this compound can be isolated and purified using chromatographic techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The exact reagents and conditions would be detailed in the original 1977 JACS publication.

Quantitative Data

Quantitative data regarding the synthesis and characterization of this compound would include yields from synthesis, and spectroscopic data used for its structural elucidation. While the specific yields are detailed in the primary literature, the following table outlines the types of data crucial for its identification.

Table 2: Spectroscopic Data for Structural Elucidation of this compound

| Spectroscopic Technique | Type of Information Obtained |

| Proton NMR (¹H NMR) | Chemical shifts and coupling constants of protons, providing information on the connectivity and stereochemistry of the molecule. |

| Carbon-13 NMR (¹³C NMR) | Chemical shifts of carbon atoms, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., hydroxyl, ether linkages). |

Biological Activity

While comprehensive biological activity data for this compound is not extensively available in the public domain, studies on the broader class of burchellin stereoisomers have revealed promising bioactivities.

A study on burchellin and its stereoisomers demonstrated potent antiviral effects against the Coxsackie virus B3.[1] This suggests that this compound may also possess antiviral properties, although specific testing is required to confirm this. The stereochemistry of neolignans is known to play a critical role in their biological activity, and different epimers can exhibit varying levels of potency and selectivity.

The general class of neolignans has been investigated for a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. Further research is warranted to explore the specific biological profile of this compound.

Logical Relationships in Neolignan Synthesis

The synthesis of this compound is intrinsically linked to the synthesis of other neolignans due to the nature of the oxidative coupling reaction. The following diagram illustrates the relationship between the starting materials and the various types of neolignan skeletons that can be formed.

Caption: Relationship between arylpropanoid precursors and neolignan skeletons.

Conclusion

This compound, a stereoisomer of the neolignan burchellin, has origins in both the plant kingdom, specifically Ocotea cymbarum, and the laboratory through biomimetic synthesis. Its discovery and synthesis have been pivotal in understanding the formation of complex natural products. While specific biological data on this compound is limited, the known antiviral activity of its stereoisomers suggests it as a promising candidate for further pharmacological investigation. This guide provides a foundational understanding for researchers to build upon in the exploration of this intriguing molecule.

References

Natural Occurrence of 3a-Epiburchellin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of 3a-Epiburchellin, a neolignan of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of the current knowledge on the isolation, quantification, and biosynthesis of this compound.

Primary Natural Source: Aniba burchellii

The neolignan Burchellin was first isolated from the trunk wood of Aniba burchellii, a plant species belonging to the Lauraceae family.[1] As this compound is a stereoisomer of Burchellin, it is highly probable that it co-exists in the same natural source. The chemical constituents of Aniba burchellii have been a subject of phytochemical research, revealing a rich diversity of neolignans.

While specific studies focusing exclusively on the isolation of this compound are limited, the established presence of its parent compound, Burchellin, in Aniba burchellii makes this plant the primary target for sourcing this compound. Further phytochemical investigations into other species of the Aniba genus, such as Aniba megaphylla, which is also known to produce neolignans, may reveal additional sources.[2]

Quantitative Data

Detailed quantitative analysis of the specific yield of this compound from Aniba burchellii is not extensively documented in currently available literature. However, analysis of related neolignans from other plant sources provides a general indication of potential yields. The concentration of lignans and neolignans can vary significantly based on the plant part, geographical location, and extraction methodology.

| Compound Class | Plant Source | Typical Yield Range | Reference |

| Neolignans | Aniba burchellii (trunk wood) | Data not available | [1] |

| Neolignans | Aniba megaphylla | Not specified | [2] |

Further research is required to establish a validated method for the quantification of this compound in Aniba burchellii to aid in the optimization of extraction protocols and to ensure a consistent supply for research and development purposes.

Experimental Protocols

While a specific protocol for the extraction of this compound has not been published, a general methodology for the isolation of neolignans from Aniba species can be inferred from existing studies on Burchellin and other related compounds. The following is a generalized workflow based on common phytochemical extraction techniques.

General Extraction and Isolation Workflow

Methodology Details:

-

Plant Material Preparation: The trunk wood of Aniba burchellii is collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Benzene was used in the initial isolation of Burchellin, though less hazardous solvents like hexane, ethanol, or dichloromethane are now more commonly employed.[1] This can be performed using methods such as maceration, Soxhlet extraction, or ultrasonication.

-

Fractionation: The resulting crude extract is then fractionated using liquid-liquid partitioning to separate compounds based on their polarity. A common system is partitioning between hexane and methanol. Neolignans, being moderately polar, are expected to concentrate in the methanolic fraction.

-

Chromatographic Separation: The neolignan-rich fraction is subjected to column chromatography over silica gel. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate) is used to separate the different classes of compounds.

-

Analysis and Pooling: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired neolignans. Fractions with similar TLC profiles are pooled together.

-

Final Purification: The final purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC), which offers high resolution for separating stereoisomers.[3]

Structural Elucidation: The structure and stereochemistry of the isolated this compound can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and comparison with published spectroscopic data for Burchellin and its stereoisomers.[3][4]

Biosynthesis of this compound

The biosynthesis of neolignans, including Burchellin and its stereoisomers, originates from the phenylpropanoid pathway.[5] The key precursors are monolignols, which undergo oxidative coupling to form the diverse array of lignan and neolignan structures.

The proposed pathway begins with phenylalanine, which is converted through a series of enzymatic steps to monolignols. These monolignols then undergo oxidative coupling, catalyzed by enzymes such as peroxidases and laccases, to form a variety of neolignan scaffolds. Subsequent enzymatic modifications, such as cyclization and stereospecific reactions, would lead to the formation of Burchellin and its stereoisomers, including this compound. The precise enzymatic control at the final stages of the biosynthesis is responsible for the specific stereochemistry of the resulting natural products. The construction of de novo biosynthetic pathways in microbial hosts is an emerging area that could enable sustainable production of such complex molecules.[6][7][8][9]

Conclusion

Aniba burchellii stands as the most promising natural source for obtaining this compound. While detailed protocols and quantitative data for this specific stereoisomer are yet to be fully established, the existing body of research on Burchellin and other neolignans provides a solid foundation for its extraction, isolation, and characterization. Further research into the phytochemistry of the Aniba genus and the elucidation of the specific enzymatic steps in the biosynthesis of Burchellin stereoisomers will be crucial for advancing the scientific and therapeutic applications of this compound.

References

- 1. Chemical Structures of Lignans and Neolignans Isolated from Lauraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constructing de novo biosynthetic pathways for chemical synthesis inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthetic pathway toward carbohydrate-like moieties of alnumycins contains unusual steps for C-C bond formation and cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the Biosynthetic Pathway for the Antibiotic Bicyclomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of the Pseudouridimycin Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

3a-Epiburchellin CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Initial investigations into 3a-Epiburchellin have successfully identified its fundamental chemical identifiers. This information is crucial for the procurement of the compound and for its registration in chemical inventories.

| Identifier | Value | Citation |

| CAS Number | 155551-61-4 | [1][2] |

| Molecular Formula | C₂₀H₂₀O₅ | [1][3] |

Synthesis and Biological Activity

Despite a comprehensive search of available scientific literature, detailed information regarding the synthesis, specific biological activities, and mechanism of action for this compound is not publicly available at this time. This suggests that this compound may be a novel or rare compound with limited published research. The absence of this information precludes a detailed discussion of its potential therapeutic applications and its interactions with biological systems.

Experimental Protocols

Due to the lack of published studies on this compound, standardized experimental protocols for its isolation, purification, or for assaying its biological effects have not been established in the public domain. Researchers interested in studying this compound would need to develop and validate novel methodologies.

Signaling Pathways and Logical Relationships

As the biological targets and mechanism of action for this compound remain uncharacterized, no signaling pathways or established logical relationships involving this compound can be depicted. The creation of diagrams illustrating its role in cellular processes is therefore not feasible until further research is conducted and published.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 3a-Epiburchellin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3a-Epiburchellin, a member of the dihydrobenzofuran neolignan family, presents a complex stereochemical structure that has garnered interest in the scientific community. While the total chemical synthesis of its related compound, burchellin, and its stereoisomers has been accomplished, the natural biosynthetic pathway to this compound within plants remains largely unelucidated. This technical guide consolidates the current understanding of general dihydrobenzofuran neolignan biosynthesis to propose a putative pathway for this compound. This document is intended to serve as a foundational resource for researchers aiming to unravel the precise enzymatic steps and regulatory mechanisms governing the formation of this intricate molecule.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, which provides the foundational monolignol precursors. The core dihydrobenzofuran structure is then assembled through a key oxidative coupling reaction, followed by a series of tailoring enzymatic steps to yield the final complex structure.

Part 1: The Phenylpropanoid Pathway: Genesis of the Monolignol Precursor

The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway to generate p-coumaroyl-CoA. Through a series of enzymatic hydroxylations and methylations, this intermediate is converted to feruloyl-CoA, which is then reduced to the key monolignol, coniferyl alcohol.

Caption: The Phenylpropanoid Pathway to Coniferyl Alcohol.

Part 2: Formation of the Dihydrobenzofuran Core via Oxidative Coupling

The defining step in the biosynthesis of dihydrobenzofuran neolignans is the oxidative coupling of two monolignol units. In the case of this compound, it is proposed that two molecules of coniferyl alcohol undergo a stereospecific 8-5' radical-radical coupling to form the dehydrodiconiferyl alcohol scaffold. This reaction is catalyzed by one-electron oxidants, such as laccases and peroxidases, while the stereochemistry of the product is guided by dirigent proteins (DIRs).[1][2][3][4]

Caption: Oxidative Coupling of Coniferyl Alcohol.

Part 3: Putative Tailoring Steps to this compound

Following the formation of the dehydrodiconiferyl alcohol core, a series of hypothetical enzymatic modifications are required to arrive at the final structure of this compound. These tailoring reactions are proposed based on the structural differences between dehydrodiconiferyl alcohol and this compound and known biochemical transformations. The precise order of these steps is yet to be determined.

-

Reduction of the Propenyl Side Chain: The double bond in the propenyl side chain of one of the coniferyl alcohol units is likely reduced by a reductase enzyme.

-

Formation of the Lactone Ring: An oxidative cyclization, potentially catalyzed by a cytochrome P450 monooxygenase, could form the lactone ring characteristic of the burchellin structure.

-

Addition of the Propen-1-yl Group: The C3a position is substituted with a propen-1-yl group. The enzymatic machinery for this alkylation step is currently unknown but may involve a prenyltransferase-like enzyme.

-

Stereospecific Epimerization: The final stereochemistry at the 3a position is established, potentially through the action of an epimerase, to yield this compound.

Caption: Proposed Tailoring Steps to this compound.

Experimental Protocols for Studying the Biosynthesis of this compound

As the biosynthetic pathway for this compound has not been experimentally validated, the following protocols are based on general methodologies used for the study of lignan and neolignan biosynthesis.

Protocol 1: Identification of Precursors using Isotope Labeling

Objective: To identify the precursors of this compound in a plant species known to produce it.

Methodology:

-

Precursor Administration: Administer stable isotope-labeled putative precursors (e.g., ¹³C-L-phenylalanine, ¹³C-coniferyl alcohol) to the plant tissues (e.g., cell suspension cultures, seedlings).

-

Incubation: Incubate the tissues for a defined period to allow for metabolic incorporation of the labeled precursors.

-

Extraction: Harvest the tissues and perform a comprehensive extraction of secondary metabolites using a suitable solvent system (e.g., methanol/chloroform).

-

Purification and Analysis: Purify this compound from the crude extract using chromatographic techniques (e.g., HPLC).

-

Detection: Analyze the purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of the isotope label.

Protocol 2: In Vitro Enzyme Assays for Key Biosynthetic Steps

Objective: To identify and characterize the enzymes involved in the biosynthesis of this compound.

Methodology:

-

Protein Extraction: Extract total protein from the plant tissues of interest.

-

Enzyme Assay for Oxidative Coupling:

-

Incubate the protein extract with coniferyl alcohol in the presence of an oxidizing agent (e.g., H₂O₂ for peroxidases, or O₂ for laccases).

-

Monitor the formation of dehydrodiconiferyl alcohol and other dimers using HPLC or LC-MS.

-

-

Enzyme Assays for Tailoring Steps:

-

Incubate the protein extract with the proposed intermediates (e.g., dehydrodiconiferyl alcohol) and necessary cofactors (e.g., NADPH for reductases, S-adenosyl methionine for methyltransferases).

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of the subsequent intermediates or the final product.

-

-

Enzyme Purification: If enzymatic activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).

Protocol 3: Gene Identification and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

Methodology:

-

Transcriptome Analysis: Perform RNA-sequencing on tissues actively producing this compound to identify candidate genes that are highly expressed (e.g., genes encoding peroxidases, laccases, dirigent proteins, reductases, cytochrome P450s).

-

Gene Cloning and Expression: Clone the candidate genes and express them in a heterologous system (e.g., E. coli, yeast).

-

Functional Characterization: Purify the recombinant proteins and perform in vitro enzyme assays as described in Protocol 2 to confirm their catalytic activity and substrate specificity.

-

Gene Silencing/Overexpression: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to silence the candidate genes in the source plant and observe the effect on this compound production. Conversely, overexpress the genes to see if production is enhanced.

Quantitative Data Summary

Currently, there is no quantitative data available in the scientific literature regarding the biosynthesis of this compound. The tables below are provided as templates for researchers to populate as data becomes available through the experimental approaches outlined above.

Table 1: Putative Enzyme Kinetics for this compound Biosynthesis

| Enzyme (Proposed) | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/s/mg protein) |

| Peroxidase/Laccase | Coniferyl alcohol | |||

| Dirigent Protein | Coniferyl alcohol radical | |||

| Reductase | Dehydrodiconiferyl alcohol | |||

| Cytochrome P450 | Reduced Intermediate | |||

| Prenyltransferase-like | Lactone Intermediate | |||

| Epimerase | Alkylated Intermediate |

Table 2: Precursor Incorporation Rates into this compound

| Labeled Precursor | Plant Tissue | Incubation Time (h) | Incorporation Rate (%) |

| ¹³C-L-Phenylalanine | |||

| ¹³C-Coniferyl alcohol |

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating yet unresolved area of plant secondary metabolism. The proposed pathway in this guide, based on the established principles of dihydrobenzofuran neolignan formation, provides a solid framework for future research. The immediate focus should be on identifying a reliable plant source of this compound to enable the application of the outlined experimental protocols. Elucidating this pathway will not only contribute to our fundamental understanding of plant biochemistry but also open avenues for the biotechnological production of this and other structurally complex neolignans for potential pharmaceutical applications. The combination of metabolomics, transcriptomics, and classical biochemical approaches will be instrumental in charting this unknown biosynthetic territory.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Seed-coat protective neolignans are produced by the dirigent protein AtDP1 and the laccase AtLAC5 in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Physical and chemical properties of 3a-Epiburchellin

For Researchers, Scientists, and Drug Development Professionals

Abstract

3a-Epiburchellin is a naturally occurring lignan isolated from plant sources such as Ocotea cymbarum. As a member of the lignan family of compounds, it holds potential for biological activity, yet it remains a largely understudied molecule. This technical guide provides a comprehensive overview of the currently available physical and chemical properties of this compound. Due to the limited specific research on its biological effects, this document also outlines standardized experimental protocols for the initial screening of its cytotoxic activity and for investigating potential protein interactions, which are foundational steps in drug discovery and development. Furthermore, a logical workflow for assessing the biological activity of a novel compound like this compound is presented. This guide aims to serve as a foundational resource for researchers initiating studies on this compound.

Physical and Chemical Properties

The known physical and chemical properties of this compound (CAS No. 155551-61-4) are summarized in the table below. These properties are essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₅ | [1] |

| Molecular Weight | 340.37 g/mol | [1] |

| Physical Description | Powder | [2] |

| Purity | ≥95% - ≥98% | [2][3] |

| Source | The herbs of Ocotea cymbarum | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| CAS Number | 155551-61-4 | [3] |

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities of this compound. While its origin from Ocotea cymbarum, a plant known for its essential oils with various biological properties, suggests potential bioactivity, dedicated studies on the isolated compound are needed.[4][5] The broader class of lignans is known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antiviral activities, making this compound a compound of interest for further investigation.

Given the absence of specific data, a logical first step for researchers is to conduct broad screening assays to identify any potential therapeutic effects. A general workflow for such a screening process is proposed below.

Experimental Protocols

The following are detailed, standardized methodologies for initial biological screening of a novel compound such as this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound stock solution (in DMSO)

-

Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis

This protocol is used to detect specific proteins in a cell lysate, which can help in identifying the molecular targets and signaling pathways affected by this compound.

Materials:

-

Cells treated with this compound at a specific concentration (e.g., IC₅₀) and untreated control cells.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

Electrophoresis and blotting apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., against proteins involved in apoptosis like Caspase-3, or cell cycle regulators like p21).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound is a natural product with a defined chemical structure but largely unexplored biological potential. This guide provides the available physicochemical data and outlines a clear path for initiating research into its biological activities. The provided experimental protocols for cytotoxicity screening and western blot analysis offer standardized methods for a preliminary investigation into its potential as a therapeutic agent. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential applications in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. proactivemr.com [proactivemr.com]

- 4. Chemical Diversity and Biological Activities of Essential Oils from Licaria, Nectrandra and Ocotea Species (Lauraceae) with Occurrence in Brazilian Biomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential oils from Ocotea species: Chemical variety, biological activities and geographic availability - PubMed [pubmed.ncbi.nlm.nih.gov]

3a-Epiburchellin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3a-Epiburchellin is a neolignan, a class of natural products known for their diverse biological activities. While literature specifically referencing this compound is limited, it is understood to be a stereoisomer of Burchellin, a compound isolated from plants of the Lauraceae family, such as Ocotea cymbarum. This technical guide provides a comprehensive review of the available literature on Burchellin and its stereoisomers, with a focus on its synthesis, biological activities, and experimental protocols. The information presented here is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties and Stereoisomers

Burchellin possesses a complex stereochemistry with three contiguous stereogenic centers, giving rise to multiple stereoisomers. The core structure is a 2,3-dihydrobenzofuran. The stereoisomers, including this compound, exhibit differences in their physicochemical properties and biological activities, highlighting the importance of stereochemistry in drug action.

Data Presentation

Antiviral Activity of Burchellin Stereoisomers against Coxsackie virus B3

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Stereoisomer 1 | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Stereoisomer 2 | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Stereoisomer 3 | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Stereoisomer 4 | Data not available in abstract | Data not available in abstract | Data not available in abstract |

Note: Specific EC50, CC50, and SI values are typically found in the full text of the research article "Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity." Researchers should consult the full publication for these specific quantitative data.

Larvicidal Activity of Burchellin against Aedes aegypti

| Parameter | Value |

| LD50 | 15.5 ppm |

| LD90 | 27 ppm |

| Effective Concentration for 100% mortality | ≥ 30 ppm |

These data are derived from the study "Burchellin: study of bioactivity against Aedes aegypti".[1][2][3]

Experimental Protocols

Total Synthesis of Burchellin and its Stereoisomers

A concise and efficient total synthetic route has been developed to access the enantiomers of Burchellin and its 1'-epi-diastereoisomer.[4][5][6] The key steps of this synthesis are outlined below.

Key Synthetic Steps:

-

Construction of the 2,3-dihydrobenzofuran moiety: This is achieved through two sequential Claisen rearrangements.

-

One-step rearrangement/cyclization: This step is crucial for forming the core ring system.

-

Tandem ester hydrolysis/oxy-Cope rearrangement/methylation: This sequence furnishes the basic skeleton of Burchellin.

-

Chiral Separation: The individual enantiomers are obtained by preparative chiral phase High-Performance Liquid Chromatography (HPLC).

Antiviral Activity Assay - Cytopathic Effect (CPE) Reduction Assay

The antiviral activity of Burchellin stereoisomers against Coxsackie virus B3 was evaluated using a cytopathic effect (CPE) reduction assay.[4][6] While the specific parameters for the Burchellin study require consulting the full paper, a general protocol for this type of assay is as follows:

General Protocol:

-

Cell Culture: A suitable host cell line (e.g., Vero cells) is cultured in 96-well plates to form a confluent monolayer.

-

Compound Preparation: The test compounds (Burchellin stereoisomers) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Infection: The cell monolayers are infected with a predetermined titer of Coxsackie virus B3.

-

Treatment: The diluted compounds are added to the infected cells. Control wells include virus-only (positive control) and cell-only (negative control).

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient to observe significant cytopathic effects in the virus control wells (typically 2-3 days).

-

Quantification of CPE: The cytopathic effect is quantified using methods such as staining with crystal violet or using a cell viability assay (e.g., MTT assay).

-

Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated by regression analysis of the dose-response curves. The selectivity index (SI) is determined as the ratio of CC50 to EC50.

Larvicidal Bioassay against Aedes aegypti

The larvicidal activity of Burchellin was assessed against the third instar larvae of Aedes aegypti.[1][2][3]

General Protocol:

-

Larvae Rearing: Aedes aegypti larvae are reared under standard laboratory conditions.

-

Preparation of Test Solutions: Burchellin is dissolved in a suitable solvent and then diluted in water to prepare a range of concentrations.

-

Exposure: A specific number of third instar larvae (e.g., 20-25) are placed in beakers containing the test solutions. A control group is exposed to the solvent-water mixture without the test compound.

-

Incubation: The larvae are kept under controlled conditions of temperature and light for a specified period (e.g., 24 hours).

-

Mortality Assessment: The number of dead larvae is counted, and the percentage of mortality is calculated. Larvae are considered dead if they are immobile and do not respond to probing.

-

Data Analysis: The lethal concentrations (e.g., LD50 and LD90) are determined using probit analysis.

Mandatory Visualizations

Total Synthesis of Burchellin Stereoisomers Workflow

Caption: Total synthesis workflow for Burchellin stereoisomers.

Antiviral Screening Experimental Workflow

Caption: Experimental workflow for antiviral screening.

Larvicidal Bioassay Logical Relationship

Caption: Logical relationships in the larvicidal bioassay.

References

- 1. pblassaysci.com [pblassaysci.com]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. Burchellin: study of bioactivity against Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 5. researchgate.net [researchgate.net]

- 6. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3a-Epiburchellin and its structurally related neolignans, with a primary focus on their synthesis, biological activity, and potential mechanisms of action. Recent research has highlighted the potent antiviral properties of burchellin stereoisomers, including this compound, against Coxsackievirus B3. This document consolidates key findings, presenting detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, virology, and drug discovery.

Introduction

Neolignans are a diverse class of natural products derived from the oxidative coupling of two phenylpropanoid units. Among these, burchellin and its stereoisomers, isolated from plants of the Lauraceae family, have garnered significant interest due to their complex chemical structures and promising biological activities. This compound is one such stereoisomer, and recent studies have elucidated the synthesis and antiviral potential of the entire family of burchellin isomers. This guide will delve into the specifics of these compounds, providing a technical foundation for further research and development.

Related Compounds and Their Biological Activities

The primary compounds of interest are the four stereoisomers of burchellin. Their chemical structures are distinguished by the stereochemistry at positions 7, 8, and 1' of the neolignan backbone. The antiviral activity of these compounds has been evaluated against Coxsackievirus B3 (CVB3), a significant human pathogen.

Quantitative Biological Data

The antiviral activity of the burchellin stereoisomers was assessed using a cytopathic effect (CPE) inhibition assay. The half-maximal inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) are summarized in the table below.

| Compound | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) |

| (+)-Burchellin | 2.8 | >100 | >35.7 |

| (-)-Burchellin | 3.5 | >100 | >28.6 |

| (+)-3a-Epiburchellin | 4.2 | >100 | >23.8 |

| (-)-3a-Epiburchellin | 5.1 | >100 | >19.6 |

| Ribavirin (Control) | 45.3 | >100 | >2.2 |

Experimental Protocols

General Synthetic Procedure for Burchellin Stereoisomers

The total synthesis of burchellin and its stereoisomers is a multi-step process. A generalized workflow for the synthesis is outlined below. For specific details of reagents, conditions, and yields for each step, please refer to the supplementary information of the cited literature.

Diagram of the general synthetic workflow:

Antiviral Activity Assay (CPE Inhibition Assay)

The antiviral activity against Coxsackievirus B3 was determined by a cytopathic effect (CPE) inhibition assay.

Experimental Workflow for CPE Inhibition Assay:

Protocol Details:

-

Cell Preparation: Vero cells were seeded in 96-well plates and cultured until a confluent monolayer was formed.

-

Compound Dilution: Test compounds were serially diluted in cell culture medium.

-

Infection: The cell culture medium was removed, and the cells were infected with Coxsackievirus B3 in the presence of the diluted test compounds.

-

Incubation: The plates were incubated at 37°C in a 5% CO2 atmosphere for 72 hours.

-

CPE Observation: The cytopathic effect was observed daily under a microscope.

-

Staining: After incubation, the cells were fixed with formaldehyde and stained with a 0.1% crystal violet solution.

-

Quantification: The optical density was measured using a microplate reader to quantify cell viability.

-

Data Analysis: The IC50 (the concentration of the compound that inhibits 50% of the viral CPE) and CC50 (the concentration of the compound that causes 50% cytotoxicity) were calculated from the dose-response curves.

Mechanism of Action and Signaling Pathways

While the precise antiviral mechanism of burchellin and its stereoisomers against Coxsackievirus B3 has not been fully elucidated, the general mechanisms of action for some antiviral neolignans and other small molecules against enteroviruses provide valuable insights.

Many small molecule inhibitors of enteroviruses, including Coxsackieviruses, act as capsid binders . These compounds bind to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, thereby preventing the conformational changes necessary for viral uncoating and the release of the viral RNA into the host cell.

Additionally, some neolignans have been shown to modulate host cell signaling pathways to exert their biological effects. A plausible pathway that could be influenced by these compounds in the context of a viral infection is the NF-κB signaling pathway . This pathway is a key regulator of the inflammatory response, which is often triggered by viral infections. Inhibition of the NF-κB pathway could lead to a reduction in the production of pro-inflammatory cytokines, thereby mitigating virus-induced pathology.

Hypothesized Antiviral Mechanism of Action:

Methodological & Application

Application Notes and Protocols: Isolation and Purification of 3a-Epiburchellin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the protocols for the isolation and purification of 3a-Epiburchellin, a neolignan first identified in the trunk wood of Aniba burchellii. While the original isolation focused on its parent compound, burchellin, subsequent studies and synthetic methodologies have allowed for the characterization and separation of its stereoisomers, including this compound.

Introduction

This compound is a member of the neolignan family of natural products, characterized by a complex stereochemistry. These compounds, found in various plant species of the Lauraceae family, have garnered interest for their potential biological activities. The initial isolation of burchellin from the Amazonian plant Aniba burchellii by Gottlieb and colleagues in 1972 laid the groundwork for the exploration of its related isomers. This document outlines the foundational extraction and chromatographic procedures derived from the original literature and incorporates modern techniques for the specific separation of this compound.

Data Presentation

Currently, there is limited published quantitative data specifically detailing the yield and purity of this compound from natural sources. The original isolation focused on the primary compound, burchellin. However, synthetic approaches have provided access to all four stereoisomers, including this compound, allowing for their separation and characterization. The following table summarizes the expected outcomes based on synthetic and modern separation techniques.

| Parameter | Method | Expected Outcome | Reference |

| Starting Material | Trunk Wood of Aniba burchellii | - | |

| Extraction Solvent | Benzene or Ethanol | Crude Extract | |

| Purification of Isomers | Preparative Chiral HPLC | Isolated Stereoisomers | |

| Purity of this compound | Analytical HPLC | >95% | |

| Yield of this compound | From synthetic mixture | Variable |

Experimental Protocols

Extraction of Crude Neolignan Mixture from Aniba burchellii

This protocol is based on the original methodology for the extraction of burchellin and related neolignans.

Materials:

-

Dried and milled trunk wood of Aniba burchellii

-

Benzene (or Ethanol as a less toxic alternative)

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Pack the milled trunk wood into the thimble of a Soxhlet apparatus.

-

Extract the plant material with benzene (or ethanol) for a minimum of 48 hours. The solvent should cycle through the apparatus, ensuring exhaustive extraction.

-

After extraction, concentrate the solvent containing the crude extract using a rotary evaporator under reduced pressure to obtain a viscous oil.

-

Dissolve the oily residue in a minimal amount of a suitable solvent (e.g., methanol) and filter to remove any insoluble material.

-

Evaporate the solvent from the filtrate to yield the crude neolignan extract.

Purification of this compound using Preparative Chiral HPLC

This protocol outlines a modern approach for the separation of burchellin stereoisomers, including this compound, from a crude mixture or a synthetic reaction product.

Materials:

-

Crude neolignan extract or synthetic mixture of burchellin isomers

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Chiral stationary phase column (e.g., polysaccharide-based chiral column)

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Fraction collector

-

Analytical HPLC system for purity analysis

Procedure:

-

Method Development (Analytical Scale):

-

Dissolve a small amount of the crude mixture in the mobile phase.

-

Using an analytical chiral HPLC column, screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol or hexane/ethanol) to achieve baseline separation of the stereoisomers.

-

Identify the peak corresponding to this compound based on its retention time and comparison to a reference standard if available, or through subsequent spectroscopic analysis.

-

-

Preparative Scale-Up:

-

Equilibrate the preparative chiral HPLC column with the optimized mobile phase from the analytical scale.

-

Dissolve the crude neolignan extract or synthetic mixture in the mobile phase at a high concentration.

-

Inject the sample onto the preparative column.

-

Monitor the separation using a UV detector at an appropriate wavelength.

-

Collect the fractions corresponding to the peak of this compound using a fraction collector.

-

-

Purity Analysis and Post-Purification:

-

Analyze the purity of the collected fractions using analytical HPLC with the same chiral column and mobile phase.

-

Pool the fractions containing pure this compound.

-

Evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Confirm the identity and structure of the isolated compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Total Synthesis of 3a-Epiburchellin: A Detailed Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the total synthesis of 3a-Epiburchellin, a neolignan natural product. The methodology described herein is based on a concise and efficient synthetic route that allows for the divergent synthesis of burchellin and its stereoisomers, including this compound. This approach is particularly notable for its strategic use of tandem reactions to construct the core structure of the molecule.

Synthetic Strategy Overview

The total synthesis of this compound and its stereoisomers is achieved through a multi-step sequence starting from readily available materials. The key features of this synthetic approach include the construction of a 2,3-dihydrobenzofuran moiety followed by the formation of the complete carbon skeleton via a tandem reaction cascade. The final step involves the separation of the desired stereoisomer, this compound, from the other stereoisomers.

The overall synthetic workflow can be visualized as follows:

Figure 1. A high-level overview of the synthetic workflow for this compound.

Key Experimental Protocols

The following sections detail the methodologies for the key transformations in the synthesis of this compound.

Construction of the 2,3-Dihydrobenzofuran Moiety

The formation of the central 2,3-dihydrobenzofuran core is accomplished through a sequence of two Claisen rearrangements followed by a one-step rearrangement and cyclization.

Protocol:

-

First Claisen Rearrangement: A suitably substituted phenol is reacted with an appropriate allyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF). The reaction mixture is heated to effect the O-allylation, and subsequent heating at a higher temperature induces the first Claisen rearrangement to yield an ortho-allyl phenol.

-

Second Allylation and Claisen Rearrangement: The resulting ortho-allyl phenol is then subjected to a second O-allylation under similar conditions. A subsequent thermal Claisen rearrangement of the di-allylated intermediate is performed to introduce a second allyl group onto the aromatic ring.

-

Rearrangement and Cyclization: The di-allyl phenol intermediate undergoes a final rearrangement and cyclization step to form the 2,3-dihydrobenzofuran ring system. This is typically achieved by heating the intermediate, which may be catalyzed by a Lewis or Brønsted acid.

Tandem Ester Hydrolysis/Oxy-Cope Rearrangement/Methylation

This powerful tandem sequence rapidly elaborates the 2,3-dihydrobenzofuran intermediate to the full burchellin carbon skeleton.

Protocol:

-

Ester Hydrolysis: An ester functional group on the side chain of the 2,3-dihydrobenzofuran intermediate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

-

Oxy-Cope Rearrangement: The resulting allylic alcohol is then subjected to an oxy-Cope rearrangement. This is typically achieved by forming the potassium alkoxide with potassium hydride in a suitable solvent like THF, followed by heating. This[1][1]-sigmatropic rearrangement forms a new carbon-carbon bond and generates an enolate.

-

Methylation: The enolate generated in situ from the oxy-Cope rearrangement is trapped by an electrophile, typically methyl iodide, to introduce a methyl group at the alpha-position to the newly formed ketone. This tandem reaction in one pot significantly increases the efficiency of the synthesis.

Separation of Stereoisomers

The tandem reaction yields a mixture of burchellin stereoisomers. The final step is the isolation of the desired this compound.

Protocol:

-

Chromatographic Separation: The mixture of stereoisomers is separated using preparative chiral stationary phase high-performance liquid chromatography (HPLC).

-

Column and Mobile Phase Selection: A suitable chiral column (e.g., a polysaccharide-based chiral stationary phase) is selected. The mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve baseline separation of the stereoisomers.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical chiral HPLC to determine their enantiomeric and diastereomeric purity. Fractions containing pure this compound are combined and the solvent is removed under reduced pressure to yield the final product.

Data Presentation

The following table summarizes the key transformations and expected outcomes. The yields are representative and may vary based on specific substrate and reaction conditions.

| Step No. | Transformation | Key Reagents and Conditions | Expected Yield (%) | Product Characterization |

| 1 | Synthesis of 2,3-Dihydrobenzofuran Intermediate | 1. K₂CO₃, Allyl bromide, Acetone, reflux2. Heat (180-200 °C) | 60-70 | ¹H NMR, ¹³C NMR, HRMS |

| 2 | Tandem Ester Hydrolysis/Oxy-Cope Rearrangement/Methylation | 1. LiOH, THF/H₂O2. KH, THF3. MeI | 50-60 | ¹H NMR, ¹³C NMR, HRMS (as a mixture of stereoisomers) |

| 3 | Preparative Chiral HPLC Separation | Chiral Column, Hexane/Isopropanol | >95 (for each isomer) | Analytical Chiral HPLC, Optical Rotation, ¹H NMR, ¹³C NMR, HRMS |

Logical Relationship of Key Synthetic Steps

The logical progression of the key synthetic transformations is illustrated in the following diagram.

Figure 2. Logical flow of the key synthetic transformations.

This detailed methodology provides a framework for the successful total synthesis of this compound. Researchers can adapt and optimize these protocols for their specific laboratory settings and research objectives. The divergent nature of this synthetic route also opens up avenues for the synthesis of other burchellin analogues for further biological evaluation.

References

Application Notes and Protocols for the Analytical Determination of 3a-Epiburchellin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3a-Epiburchellin is a neolignan natural product, a class of compounds known for a variety of biological activities. As with many natural products, accurate and reliable analytical methods are essential for its identification, quantification, and characterization in various matrices, including plant extracts and biological samples. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and for its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of lignans. The following protocol is a general guideline that can be optimized for specific matrices.

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV-vis detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B

-

35-40 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation (from plant material):

-

Air-dry and grind the plant material to a fine powder.

-

Extract 1 g of the powdered material with 20 mL of methanol by sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

-

Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 to 200 µg/mL.

-

Data Presentation: HPLC-UV Method Validation (Representative Data)

The following tables summarize the expected performance characteristics of the HPLC-UV method.

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 200 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.5 |

| Limit of Quantitation (LOQ) (µg/mL) | 1.5 |

| Retention Time (min) | Approximately 18.5 (Varies with system) |

| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |

| 10 | 98.5 | 2.1 |

| 50 | 101.2 | 1.8 |

| 150 | 99.3 | 1.5 |

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitive Detection

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of this compound, especially in complex matrices like biological fluids.

Experimental Protocol: LC-MS/MS

-

Instrumentation: A UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-2 min: 10% B

-

2-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-12.1 min: 90% to 10% B

-

12.1-15 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (for this compound, C₂₀H₂₀O₅, MW: 340.37):

-

Precursor ion [M+H]⁺: m/z 341.1

-

Product ions: To be determined by infusion of a standard solution to find the most stable and abundant fragment ions. Representative transitions for similar lignans often involve losses of water, methyl, or methoxy groups.

-

-

Data Presentation: LC-MS/MS Method Validation (Representative Data)

| Parameter | Result |

| Linearity Range (ng/mL) | 0.1 - 100 |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) (ng/mL) | 0.03 |

| Limit of Quantitation (LOQ) (ng/mL) | 0.1 |

| Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |

| 0.5 | 97.2 | 4.5 |

| 10 | 102.5 | 3.1 |

| 80 | 98.9 | 2.5 |

Section 3: Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural identification and elucidation of this compound. Both ¹H and ¹³C NMR are essential for full characterization.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a standard probe.

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire standard ¹H NMR, ¹³C NMR, and optionally 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in complete assignment.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Data Presentation: Representative NMR Data for Burchellin-type Structures

The following table presents illustrative ¹H and ¹³C NMR data for a burchellin-type scaffold. Actual chemical shifts for this compound should be determined experimentally.

| Position | ¹³C Chemical Shift (δ, ppm) (Illustrative) | ¹H Chemical Shift (δ, ppm) (Illustrative) |

| 1 | ~130 | - |

| 2 | ~110 | ~6.8 (d) |

| 3 | ~148 | - |

| 4 | ~147 | - |

| 5 | ~115 | ~6.9 (d) |

| 6 | ~120 | ~6.7 (dd) |

| 7 | ~85 | ~5.0 (d) |

| 8 | ~50 | ~3.5 (m) |

| 8a | ~55 | ~4.5 (d) |

| 1' | ~135 | - |

| 2' | ~112 | ~6.8 (d) |

| 3' | ~149 | - |

| 4' | ~148 | - |

| 5' | ~118 | ~6.9 (s) |

| 6' | ~125 | ~6.7 (d) |

| OMe | ~56 | ~3.9 (s) |

| OMe | ~56 | ~3.8 (s) |

| -CH₃ | ~15 | ~1.2 (d) |

Visualizations

Analytical Workflow for this compound Quantification

Caption: General workflow for sample preparation and quantification of this compound.

Logical Flow for Structural Elucidation of this compound

Caption: Workflow for the isolation and structural elucidation of this compound.

Application Note: Quantitative Analysis of 3a-Epiburchellin using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantitative analysis of 3a-Epiburchellin, a lignan of interest for its potential pharmacological activities, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol is designed for the accurate determination of this compound in complex matrices such as plant extracts or biological samples, providing a robust tool for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes reversed-phase chromatography for optimal separation and a triple quadrupole mass spectrometer for high-sensitivity detection and quantification.

Introduction

This compound is a naturally occurring lignan that has garnered interest within the scientific community. As research into its biological effects progresses, the need for a reliable and validated analytical method for its quantification becomes paramount. HPLC-MS offers the high selectivity and sensitivity required for accurately measuring concentrations of such compounds in intricate sample matrices. This document provides a comprehensive protocol for the HPLC-MS analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

A generalized solid-phase extraction (SPE) protocol is recommended for the extraction and purification of this compound from plant material or biological fluids.

-

Materials:

-

C18 SPE Cartridges (500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Sample lysate or extract

-

-

Protocol:

-

Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge.

-

Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.

-

Washing: Wash the cartridge with 5 mL of water to remove polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 20% methanol in water) may be employed to remove less polar interferences.

-

Elution: Elute the target analyte, this compound, with 5 mL of methanol or acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

HPLC-MS Analysis

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution: A linear gradient is suggested for optimal separation.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Data Presentation